

# Application Note and Protocol: Checkerboard Assay for Antibacterial Synergy

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## Compound of Interest

Compound Name: Antibacterial synergist 2

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents against a specific bacterial strain.[1][2] This technique allows for the determination of synergistic, additive, indifferent, or antagonistic effects, providing valuable information for the development of combination therapies.[3][4] By testing a range of concentrations of two compounds, both individually and in combination, the assay can identify pairs that are more effective together than when used alone.[5][6] This application note provides a detailed protocol for performing a checkerboard assay and analyzing the resulting data.

## Experimental Protocol

This protocol outlines the steps for performing a checkerboard assay using a 96-well microtiter plate format.

### Materials

- 96-well sterile, clear, flat-bottom microtiter plates
- Test compounds (Antibiotic A and Antibiotic B)
- Bacterial strain of interest

- Appropriate broth medium (e.g., Mueller-Hinton Broth - MHB)[2]
- Sterile reservoirs
- Multichannel pipette
- Single-channel pipettes
- Incubator ( $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ )[2]
- Microplate reader (for measuring optical density, optional)
- 0.5 McFarland turbidity standard[4]

#### Procedure

- Preparation of Bacterial Inoculum:
  - From a fresh agar plate, select an isolated colony of the test bacterium.[2]
  - Inoculate the colony into a tube containing broth medium.
  - Incubate the culture at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  until it reaches the turbidity of a 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL).[4]
  - Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.[7]
- Preparation of Compound Dilutions:
  - Determine the Minimum Inhibitory Concentration (MIC) of each compound (A and B) individually against the test organism prior to the checkerboard assay.[7] This will inform the concentration range to be tested.
  - Prepare stock solutions of each compound at a concentration that is a multiple (e.g., 4x) of the highest concentration to be tested.[2]
  - Perform serial two-fold dilutions of each compound in the appropriate broth medium.

- Plate Setup (Checkerboard Configuration):
  - A typical 96-well plate setup involves serial dilutions of Compound A along the x-axis (e.g., columns 1-10) and serial dilutions of Compound B along the y-axis (e.g., rows A-G).[\[3\]](#)
  - Step 3.1: Add 100  $\mu$ L of broth medium to all wells of the 96-well plate.[\[2\]](#)
  - Step 3.2 (Compound A): Prepare 2x the final desired concentrations of Compound A. In a separate plate or deep-well block, perform serial dilutions. For example, in column 1, you will have the highest concentration of A, and in column 10, the lowest. Column 11 will typically contain no Compound A.
  - Step 3.3 (Compound B): Prepare 2x the final desired concentrations of Compound B. In a separate plate or deep-well block, perform serial dilutions. For example, in row A, you will have the highest concentration of B, and in row G, the lowest. Row H will typically contain no Compound B.
  - Step 3.4 (Dispensing into Checkerboard Plate):
    - Using a multichannel pipette, transfer 50  $\mu$ L of each dilution of Compound A to the corresponding columns of the checkerboard plate.
    - Using a multichannel pipette, transfer 50  $\mu$ L of each dilution of Compound B to the corresponding rows of the checkerboard plate.
  - Step 3.5 (Controls):
    - Compound A alone: Row H will contain serial dilutions of Compound A only.[\[3\]](#)
    - Compound B alone: Column 11 will contain serial dilutions of Compound B only.[\[3\]](#)
    - Growth Control: Well H12 will contain only broth and the bacterial inoculum.[\[3\]](#)
    - Sterility Control: A well (e.g., A12) containing only broth to check for contamination.
- Inoculation and Incubation:

- Add 100  $\mu\text{L}$  of the prepared bacterial inoculum (final concentration of  $5 \times 10^5$  CFU/mL) to all wells except the sterility control.[4]
- The final volume in each well will be 200  $\mu\text{L}$ .
- Incubate the plate at 35°C for 16-24 hours.[7]
- Reading the Results:
  - After incubation, determine the MIC for each compound alone and for each combination. The MIC is the lowest concentration of the antimicrobial agent(s) that completely inhibits visible growth of the organism.[6]
  - Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

## Data Presentation and Analysis

The interaction between the two compounds is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).[8]

Fractional Inhibitory Concentration (FIC) Calculation:

The FIC for each compound is calculated as follows:

- FIC of Compound A (FIC A): (MIC of Compound A in combination) / (MIC of Compound A alone)[7]
- FIC of Compound B (FIC B): (MIC of Compound B in combination) / (MIC of Compound B alone)[7]

Fractional Inhibitory Concentration Index (FICI) Calculation:

The FICI is the sum of the individual FICs:

- $\text{FICI} = \text{FIC A} + \text{FIC B}$ [7][9]

The FICI value is calculated for each well that shows no bacterial growth. The lowest FICI value is reported as the result of the interaction.

Interpretation of FICI Values:

The interaction is interpreted based on the calculated FICI value:[\[3\]](#)[\[4\]](#)[\[7\]](#)

- Synergy:  $FICI \leq 0.5$
- Additive/Indifference:  $0.5 < FICI \leq 4.0$
- Antagonism:  $FICI > 4.0$

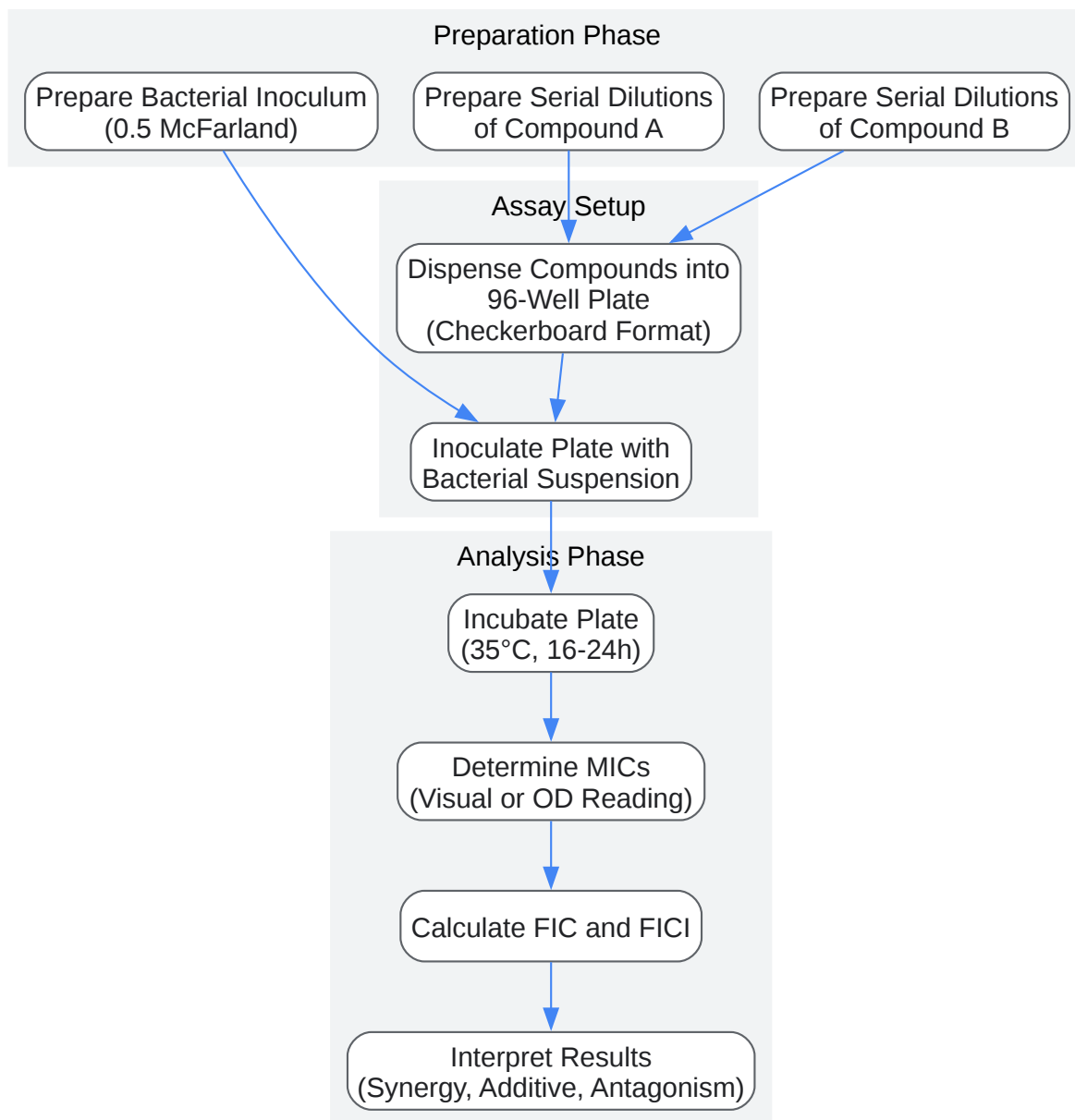
Data Summary Table:

The results of the checkerboard assay should be summarized in a clear and structured table.

Bacterial Strain	Compound A MIC Alone (µg/mL)	Compound B MIC Alone (µg/mL)	Compound A MIC in Combination (µg/mL)	Compound B MIC in Combination (µg/mL)	FICI	Interpretation
Example Strain 1	16	8	4	1	0.375	Synergy
Example Strain 2	32	16	16	4	1.0	Additive
Example Strain 3	8	4	8	4	2.0	Indifference
Example Strain 4	4	2	8	4	6.0	Antagonism

## Visualizations

Experimental Workflow Diagram



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Caption: Workflow of the Checkerboard Assay for Antibacterial Synergy Testing.

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- To cite this document: BenchChem. [Application Note and Protocol: Checkerboard Assay for Antibacterial Synergy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393661#antibacterial-synergist-2-checkerboard-assay-protocol]

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